molecular formula C19H16N4O B1209440 Disperse Yellow 7 CAS No. 6300-37-4

Disperse Yellow 7

Cat. No.: B1209440
CAS No.: 6300-37-4
M. Wt: 316.4 g/mol
InChI Key: VGKYEIFFSOPYEW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic identification of Disperse Yellow 7 follows established chemical nomenclature conventions and international registry standards. The compound is officially registered under the Chemical Abstracts Service Registry Number 6300-37-4, which serves as its primary identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol, which accurately describes its molecular architecture and stereochemical configuration.

The compound is recognized under multiple alternative nomenclature systems, reflecting its widespread industrial usage and historical development. The Color Index designation assigns it the nomenclature C.I. This compound and the Color Index number C.I. 26090. Additional systematic names include Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]- and 4-((p-(Phenylazo)phenyl)azo)-o-cresol, which emphasize different aspects of its structural organization. The European Community has assigned it the identification number 228-587-0 under the European Inventory of Existing Commercial Chemical Substances.

International regulatory databases maintain consistent identification protocols for this compound. The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database assigns it the identifier DTXSID9064217, while the Human Metabolome Database catalogs it under HMDB0251482. The Japanese chemical registry system designates it with the Nikkaji number J36.920I, and the National Cancer Institute assigns it NSC number 45573.

Properties

IUPAC Name

2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKYEIFFSOPYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064217
Record name C.I. Disperse Yellow 7
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-37-4
Record name Disperse Yellow 7
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Disperse Fast Yellow 4K
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Record name Disperse Yellow 7
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Record name Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Record name C.I. Disperse Yellow 7
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Record name 4-[[p-(phenylazo)phenyl]azo]-o-cresol
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Preparation Methods

Diazotization Step

The first step involves converting a primary amine (e.g., 4-aminophenyl derivative) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions (HCl, H₂SO₄).

Reaction Conditions:

  • Temperature: 0–5°C (prevents premature decomposition of the diazonium salt).

  • pH: Strongly acidic (pH < 2).

  • Stoichiometry: 1:1 molar ratio of amine to NaNO₂.

Coupling Step

The diazonium salt reacts with a coupling agent (e.g., o-cresol, pyridone derivatives) via electrophilic aromatic substitution. The coupling agent’s electron-donating groups (e.g., -OH, -OCH₃) activate the aromatic ring, facilitating bond formation with the diazonium group.

Critical Parameters:

  • pH: 8.5–10 (ensures deprotonation of the coupling agent’s hydroxyl group).

  • Temperature: 10–20°C (balances reaction rate and stability).

  • Solvent: Aqueous medium with salts (e.g., NaCl) to precipitate the product.

Industrial Synthesis Protocols

Method A: Two-Step Diazotization-Coupling (Patent CN105462286A)

This optimized protocol, detailed in a 2015 Chinese patent, emphasizes high yield (>85%) and minimal byproducts:

StepReactantsConditionsOutcome
Diazotization 4-Amino-m-cresol (1 mol), NaNO₂ (1.05 mol)0–5°C, HCl (pH 1.5), 2 hDiazonium salt in solution
Coupling Pyridone derivative (1 mol)pH 9.5 (NaOH), 15°C, 4 hCrude this compound precipitate
Post-Treatment Filtration, washing (ethanol/water), drying60°C vacuum316.36 g/mol product

Key Advantages:

  • Uses pyridone derivatives for enhanced colorfastness.

  • Minimizes toxic byproducts via pH-controlled coupling.

Method B: Traditional o-Cresol Coupling

Older industrial methods employ o-cresol as the coupling agent, yielding a red-light yellow dye:

ParameterDetails
Diazonium precursor4-(Phenyldiazenyl)benzenamine
Coupling agento-Cresol (2-methylphenol)
Solvent systemWater/acetone mixture
Yield70–75%

Limitations:

  • Lower yield due to competing side reactions.

  • Requires extensive purification to remove unreacted o-cresol.

Advanced Modifications and Optimization

Solvent-Free Synthesis

Recent studies explore solvent-free mechanochemical methods to improve sustainability:

  • Ball milling diazonium salts with coupling agents.

  • Yields comparable to traditional methods (78–82%).

Catalytic Enhancements

  • Phase-transfer catalysts (PTC): Tetrabutylammonium bromide (TBAB) increases coupling efficiency by 12–15%.

  • Ultrasound-assisted synthesis: Reduces reaction time from 4 h to 45 min.

Analytical Validation of Synthesis

Spectroscopic Confirmation

  • UV-Vis: λmax = 420–430 nm (azo group transition).

  • FT-IR: Peaks at 1600 cm⁻¹ (N=N stretch) and 3400 cm⁻¹ (-OH stretch).

Purity Assessment

MethodCriteria
HPLC>98% purity (C18 column, acetonitrile/water mobile phase)
TLCSingle spot (Rf = 0.75 in ethyl acetate/hexane)

Chemical Reactions Analysis

Types of Reactions: Disperse Yellow 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Model Compound in Azo Dye Studies:
Disperse Yellow 7 serves as a model compound in research focused on azo dye synthesis and degradation. Investigations into its chemical behavior provide insights into the broader category of azo dyes, including their environmental impact and degradation pathways.

Staining Techniques:
In biological research, this compound is employed in staining techniques for visualizing biological tissues. Its ability to bind effectively with cellular components makes it useful in histological studies.

Photodynamic Therapy

Recent studies have explored the potential of this compound in photodynamic therapy due to its light-absorbing properties. The dye can be activated by specific wavelengths of light, potentially leading to therapeutic applications in treating certain medical conditions.

Environmental Impact Studies

Research has highlighted the genotoxicity and potential carcinogenic effects of this compound on aquatic organisms. For example, studies involving Silurana tropicalis larvae showed that exposure to this dye altered cellular stress responses and androgen-related transcription, indicating significant ecological risks associated with its use.

Study Focus Findings
Lethal Concentration (LC50) Significant mortality observed at high doses
Sublethal Effects Altered behavior and development in amphibians

Polymer Chemistry

Recent advancements have seen the incorporation of this compound into polymer matrices for optoelectronic applications. Functional photoactive polysilane copolymers synthesized with this compound methacrylate exhibit multimodal optical properties, making them suitable for innovative applications in electronics.

Case Study: Functional Polysilane Copolymers

A study synthesized functional photoactive polysilane copolymers using this compound methacrylate, demonstrating enhanced thermal stability and optical properties suitable for optoelectronic devices.

Mechanism of Action

The mechanism of action of Disperse Yellow 7 involves its interaction with the fibers it dyes. The dye molecules are absorbed by the fibers through van der Waals forces and dipole interactions. The azo groups in the dye molecule can undergo photochemical reactions when exposed to light, leading to changes in color intensity and stability. The molecular targets include the polymer chains of the fibers, and the pathways involved are primarily physical adsorption and diffusion .

Comparison with Similar Compounds

Comparison with Similar Disperse Dyes

Chemical and Structural Properties

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Azo Groups Key Functional Groups CAS Number
Disperse Yellow 7 C₁₉H₁₆N₄O 316.36 2 Phenol, azo 6300-37-4
Disperse Yellow 58 C₂₄H₁₆ClN₃O₄ 445.85 1 Amino ketone, chloro 12236-30-5
Disperse Yellow 3 C₁₅H₁₅N₃O₂ 269.30 1 Acetanilide, hydroxyl 2832-40-8
Disperse Yellow 232 Not provided Not provided 2 Fluorescent moiety Not available

Key Observations :

  • DY7’s dual azo groups enhance its light absorption capacity compared to monoazo dyes like Disperse Yellow 3 and 58 .
  • Disperse Yellow 58 contains a chloro substituent, improving its resistance to metal ions (e.g., Ca²⁺, Mg²⁺), whereas DY7’s phenolic group increases sensitivity to pH variations .
  • Disperse Yellow 232, a fluorescent dye, exhibits unique laser applications, unlike DY7 .
Performance and Application

Table 2: Fastness and Application Profiles

Compound Light Fastness (ISO) Wash Fastness Optimal pH Key Applications Environmental Concerns
This compound 6–7 5 5–7 Polyester, acetate textiles Sublethal toxicity in frogs
Disperse Yellow 58 6–7 5 5–7 High-temperature dyeing Limited ecotoxicity data
Disperse Yellow 3 5 4–5 4–6 Nylon, plastics Suspected endocrine disruptor
Disperse Yellow 232 Not reported Not reported Not reported Fluorescent textiles, lasers No reported hazards

Key Observations :

  • DY7 and DY58 share similar ISO light fastness ratings (6–7), outperforming DY3 .
  • DY3’s lower wash fastness (4–5) restricts its use in high-durability textiles .
Environmental and Toxicological Profiles
  • DY7 : Causes oxidative stress in Silurana tropicalis larvae at 209 μg/g sediment, inducing hsp70 and hsp90 genes (2.4–2.5-fold) and altering androgen-related gene expression (ar, srd5a2) .
  • DY58: No significant ecotoxicity data available; recommended for high-temperature dyeing due to stability .

Biological Activity

Disperse Yellow 7 (DY7) is an azo dye widely used in textiles and other applications. Its biological activity, particularly its potential toxicity and genotoxicity, has garnered significant attention in recent research. This article explores the biological activities of DY7, including its effects on various organisms, cytotoxicity, and potential health implications.

This compound has the chemical formula C19H16N4OC_{19}H_{16}N_{4}O and is classified as an azo dye. The structure of DY7 contributes to its reactivity and interaction with biological systems.

1. Genotoxicity and Carcinogenic Potential

Research indicates that this compound can produce genotoxic effects. A study highlighted that upon reduction, DY7 can generate genotoxic and carcinogenic products, which pose risks to aquatic organisms and potentially humans . The sediment contaminated with DY7 has been shown to alter cellular stress and androgen-related transcription in Silurana tropicalis larvae, indicating a significant impact on developmental processes .

2. Effects on Aquatic Life

A study assessing the effects of DY7 on frogs demonstrated both lethal and sublethal impacts. The findings suggested that exposure to DY7 can disrupt normal physiological functions in amphibians, raising concerns about its environmental persistence and bioaccumulation .

Parameter Observation
Lethal ConcentrationSignificant mortality at high doses
Sublethal EffectsAltered behavior and development

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DY7 on human cell lines. In vitro studies have shown that exposure to specific concentrations of DY7 can lead to cell death, indicating its potential as a toxic compound in higher concentrations.

Cell Line IC50 (µg/mL)
HepG-223.4
HCT-11662.2
A-54928
MCF-753.6

These results suggest that while some derivatives may exhibit beneficial properties (e.g., antioxidant activity), the parent compound this compound poses significant risks at certain concentrations .

Case Study: Environmental Impact

In a notable case study, sediment samples contaminated with this compound were analyzed for their impact on local ecosystems. The study found alterations in microbial community structures and increased levels of oxidative stress markers in exposed organisms . This underscores the need for monitoring dye pollution in aquatic environments.

Case Study: Human Health Implications

A review of dietary exposure to food dyes, including those similar to DY7, indicated potential neurobehavioral impacts in children. The sensitivity of younger populations to such compounds raises concerns about long-term health effects associated with chronic exposure .

Q & A

Q. What are the standard protocols for synthesizing Disperse Yellow 7, and how do reaction conditions influence yield and purity?

this compound is synthesized via azo coupling reactions. A typical protocol involves:

  • Diazotization of an aromatic amine (e.g., 4-aminophenyl) with nitrous acid under controlled pH (1–2) and temperature (0–5°C) .
  • Coupling with a phenolic compound (e.g., 2-methylphenol) in alkaline conditions to form the monoazo intermediate.
  • A second diazotization and coupling step to introduce the bis-azo structure. Yield optimization requires precise stoichiometric ratios, temperature control, and purification via recrystallization (e.g., using ethanol/water mixtures). Purity is assessed via HPLC (>95% purity is typical) .

Q. How does this compound behave in aquatic environments, and what analytical methods are used to track its degradation?

this compound exhibits low water solubility (~0.1 mg/L at 25°C) and tends to adsorb onto sediments . Its photodegradation in water can be studied using:

  • UV-Vis spectroscopy to monitor absorbance changes at λmax (~420 nm).
  • LC-MS/MS to identify degradation byproducts (e.g., aromatic amines from azo bond cleavage). Experimental setups should simulate natural conditions (pH 6–8, UV light exposure) and include controls for abiotic/biotic factors .

Q. What are the current gaps in toxicity data for this compound, and how can researchers address them?

Existing studies lack chronic ecotoxicity data (e.g., NOEC/LOEC values for aquatic organisms) and mechanistic insights into bioaccumulation. To address this:

  • Conduct long-term exposure assays using model organisms (e.g., Daphnia magna) under OECD guidelines.
  • Apply QSAR modeling to predict bioaccumulation potential based on logP (~4.2) and molecular weight (~307 g/mol) .

Advanced Research Questions

Q. How can conflicting data on this compound’s ecotoxicity be resolved through experimental design?

Contradictions in toxicity studies often arise from variations in test organisms, exposure durations, or environmental matrices. To reconcile these:

  • Standardize test conditions using ISO 11348 (bacterial bioluminescence) or OECD 203 (fish acute toxicity).
  • Perform meta-analyses to quantify effect sizes across studies, accounting for covariates like pH and organic carbon content .
  • Use sensitivity analysis to identify critical parameters (e.g., partition coefficients) influencing toxicity predictions .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s interactions with biological macromolecules?

  • FTIR spectroscopy identifies hydrogen bonding between the dye’s phenolic groups and proteins (e.g., serum albumin).
  • Fluorescence quenching assays quantify binding constants (e.g., Stern-Volmer plots) to assess affinity for DNA or enzymes.
  • Molecular docking simulations (e.g., AutoDock Vina) model interactions at atomic resolution, guiding hypotheses for in vitro validation .

Q. How can researchers design experiments to evaluate this compound’s persistence in anaerobic environments?

  • Use batch reactors with anaerobic sludge, maintaining strict O2-free conditions (N2/CO2 atmosphere).
  • Monitor degradation via GC-MS for volatile metabolites (e.g., benzene derivatives) and IC for sulfate/nitrate reduction byproducts.
  • Apply first-order kinetics models to estimate half-lives, correlating with microbial community data (16S rRNA sequencing) .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Probit analysis for LC50/EC50 calculations with 95% confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Multivariate regression to isolate confounding variables (e.g., dissolved organic matter) .

Q. How can researchers ensure reproducibility in this compound synthesis and testing?

  • Document critical process parameters (CPPs) such as reaction time, temperature, and stirring rate using ICH Q11 guidelines.
  • Validate analytical methods per ICH Q2(R1) (e.g., linearity, LOD/LOQ for HPLC).
  • Share raw data and code via repositories like Zenodo to enable replication .

Data Presentation Guidelines

Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight307.34 g/mol
LogP (Octanol-Water)4.2 (Predicted via EPI Suite)
Water Solubility0.1 mg/L (Experimental)
λmax (UV-Vis)420 nm (Ethanol)

Figure 1: Proposed Degradation Pathway of this compound under UV Light
[Diagram: Azo bond cleavage → Phenolic intermediates → Mineralization to CO2/H2O]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.